molecular formula C11H16O4<br>CH2CHCOOCH2C(CH3)2CH2OCOCHCH2<br>C11H16O4 B1215655 Neopentyl glycol diacrylate CAS No. 2223-82-7

Neopentyl glycol diacrylate

Cat. No. B1215655
CAS RN: 2223-82-7
M. Wt: 212.24 g/mol
InChI Key: MXFQRSUWYYSPOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

NPGDA is synthesized through the esterification of acrylic acid (AA) and neopentyl glycol (NPG), employing p-hydroxyanisole (PHA) as an inhibitor, aminosulfonic acid (ASA) as a catalyst, and cyclohexane (CHA) as a water-carrying agent. Optimal conditions include a molar ratio of AA to NPG of 2.4:1, with specific weight percentages for PHA, ASA, and CHA. Under these conditions, the esterification rate can exceed 90%, achieving a purity of 98% for NPGDA after vacuum rectification (Lv Zhi-guo, 2008).

Molecular Structure Analysis

The molecular structure of NPGDA, derived from bio-based sources, is highlighted in studies focusing on its synthesis and application in polymer matrices. These studies elaborate on the chemical and thermal properties of polymers incorporating NPGDA, underscoring its role in enhancing material performance (Zhenyu Yu, Zhiguo Jiang, Zhaobin Qiu, 2021).

Chemical Reactions and Properties

NPGDA's reactivity in polymerization processes, such as free-radical crosslinking, is crucial for developing materials with desired mechanical properties. Its ability to undergo crosslinking without significant Trommsdorff effect, even beyond the gel point, makes it valuable for creating polymers with controlled molecular weight distribution and structural integrity (A. Matsumoto, D. Mitomi, Hiroyuki Aota, J. Ikeda, 2000).

Physical Properties Analysis

The physical properties of NPGDA, such as its melting point, crystallization behavior, and thermal stability, are significantly influenced by its molecular structure. Studies on its composites reveal that the presence of multi-walled carbon nanotubes (MWCNTs) can enhance the thermal stability and crystallization of polymers based on NPGDA, demonstrating its potential in advanced material applications (Zhenyu Yu, Zhiguo Jiang, Zhaobin Qiu, 2021).

Chemical Properties Analysis

The chemical stability of NPGDA, particularly in bio-based polymers, is a critical attribute that contributes to their performance characteristics. The incorporation of NPGDA into polymers such as poly(neopentyl glycol 2,5-furandicarboxylate) results in materials with balanced properties, suitable for applications requiring high performance and environmental sustainability (Dequan Chi, Fei Liu, Haining Na, J. Chen, C. Hao, Jin Zhu, 2018).

Scientific Research Applications

Synthesis and Production

  • Synthesis Process : NPGDA is synthesized through esterification of acrylic acid and neopentyl glycol. Optimal conditions for this process have been identified, with an esterification rate over 90% and NPGDA purity of 98% after vacuum rectification (Lv Zhi-guo, 2008).
  • Industrialization and Uses : In China, neopentyl glycol, a precursor to NPGDA, is used in various industries, including medicine, chemicals, coatings, pesticides, plastics, and petroleum (Zhang Zhao-ming, 2011).

Applications in Energy Storage and Materials

  • Thermal Energy Storage : NPGDA is used in solid-solid phase change materials for thermal energy storage. A study focused on enhancing its thermal stability and reliability in composite forms, proving its potential in building energy conservation and solar energy storage (Duo Meng et al., 2020).
  • Phase Equilibria in Supercritical Carbon Dioxide : Research on the phase equilibrium of NPGDA in supercritical carbon dioxide has been conducted, providing valuable data for applications in extraction and separation processes (Hun-Soo Byun, 2016).

Environmental and Sustainable Practices

  • Sustainable Valorization : A study on the sustainable valorization of NPG waste salt via bipolar membrane electrodialysis highlights an environment-friendly approach for NPG production, converting waste salt into valuable chemicals (Xinlai Wei et al., 2021).

Advanced Material Development

  • Epoxy Resin Composites : The inclusion of NPGDA in epoxy resin composites for advanced material applications has been investigated, showing its effectiveness in improving material properties (Dequan Chi et al., 2018).

  • UV-curable Prepolymer : NPGDA has been used to synthesize a novel UV-curable prepolymer, indicating its potential in the development of advanced coatings with desirable mechanical properties (Bi-wu Huang et al., 2009).

Safety and Hazards

Neopentyl glycol diacrylate causes skin irritation and serious eye damage . It may cause an allergic skin reaction and is suspected of causing cancer . It may also cause respiratory irritation .

Future Directions

Neopentyl glycol diacrylate exhibits good viscosity reducing and solvency characteristics in UV/EB curable formulations, and is an effective monomer for developing low viscosity and low volatility coatings and inks . It is recommended for use in clear & pigmented coatings, over print varnishes, flexo and inkjet inks, and pressure sensitive adhesives . This suggests that it has a promising future in these applications.

properties

IUPAC Name

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate
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InChI

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3
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InChI Key

MXFQRSUWYYSPOC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

Record name NEOPENTYL GLYCOL DIACRYLATE
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Related CAS

28628-65-1
Record name 2-Propenoic acid, 1,1′-(2,2-dimethyl-1,3-propanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID0051869
Record name 2,2-Dimethyl-1,3-propanediyl diacrylate
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Molecular Weight

212.24 g/mol
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Physical Description

Liquid; mp = 6 deg C; [ICSC] Clear colorless to light yellow liquid; [MSDSonline], LIQUID.
Record name 2,2-Dimethyltrimethylene acrylate
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Boiling Point

at 0.13kPa: 96 °C
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Flash Point

115 °C, 115 °C c.c.
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Solubility

Solubility in water: poor
Record name 2,2-DIMETHYLTRIMETHYLENE ACRYLATE
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Density

1.031 g/cu cm at 25 °C, Relative density (water = 1): 1.0
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Vapor Density

7.3 (Air = 1), Relative vapor density (air = 1): 7.3
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Vapor Pressure

0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4
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Color/Form

Colorless liquid

CAS RN

2223-82-7
Record name Neopentyl glycol diacrylate
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Melting Point

6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key properties of NPGDA that make it suitable for UV-curable formulations?

A1: NPGDA is a liquid diacrylate monomer known for its low viscosity, good solubility in other acrylate monomers and oligomers, and relatively fast curing speed under UV light or electron beam radiation. [, ] This makes it a versatile reactive diluent, effectively reducing the viscosity of formulations while contributing to desirable properties in the cured film. []

Q2: How does NPGDA compare to other common diacrylate monomers in terms of cured film properties?

A2: While commonly used diacrylates like tripropylene glycol diacrylate (TPGDA) and hexanediol diacrylate (HDDA) provide a good balance of properties, NPGDA, particularly when derived from a unique composition of (cis,trans)-1,3/1,4 cyclohexanedimethanol, demonstrates superior hardness, scratch resistance, abrasion resistance, and chemical resistance in UV-cured coatings. []

Q3: Are there any limitations to using NPGDA in UV-curable formulations?

A3: Yes, one limitation of NPGDA is its potential to contribute to yellowing in cured coatings, especially compared to methacrylated multifunctional acrylic compounds. [] Formulators often need to incorporate specific anti-yellowing agents to counteract this effect. [] Additionally, achieving optimal long-term stability of NPGDA dispersions in low-viscosity ink jet ink formulations can be challenging due to its reactivity and potential for aggregation. []

Q4: Can the stability of NPGDA in ink formulations be improved?

A4: Yes, research indicates that incorporating a specially designed acrylic dispersant during the pigment preparation stage significantly enhances the stability of NPGDA-based inks. [] This approach results in smaller particle sizes, narrower particle size distribution, and improved compatibility with a wider range of acrylate monomers, ultimately contributing to long-term stability. []

Q5: What role does NPGDA play in the development of microencapsulated phase change materials?

A5: NPGDA acts as a shell material in the synthesis of microencapsulated/nanoencapsulated phase change materials (Micro/NanoPCMs). [] When copolymerized with styrene (SNGD), it forms a robust shell around a core material like n-octadecane, enhancing its thermal stability and influencing its thermal storage properties. []

Q6: What is the influence of NPGDA on the properties of Micro/NanoPCMs?

A6: Research shows that using SNGD as the shell material in MicroPCMs leads to an improvement in the mass-loss starting temperature by almost 40°C compared to the core material alone. [] This indicates that NPGDA contributes significantly to the thermal stability of the encapsulated phase change material. []

Q7: What is the molecular formula and weight of Neopentyl Glycol Diacrylate?

A7: this compound has the molecular formula C13H20O4 and a molecular weight of 228.29 g/mol.

Q8: How does the structure of NPGDA, specifically the presence of the neopentyl group, influence its properties compared to other diacrylates?

A8: The neopentyl group in NPGDA contributes to its unique reactivity and properties. For instance, while NPGDA is a strong sensitizer, its methacrylated counterpart, neopentyl glycol dimethacrylate, shows significantly lower sensitizing potential. [] This difference highlights the influence of structural modifications on the biological activity of acrylate compounds. []

Q9: Beyond coatings and inks, what other applications utilize NPGDA?

A9: NPGDA serves as a valuable building block in the synthesis of biodegradable polymer networks. For example, it's used to crosslink acetoacetate-functionalized poly(caprolactone) (PCL) oligomers via Michael addition reactions, resulting in networks with high gel content and tailorable thermomechanical properties. [] This opens possibilities for using NPGDA in biomedical applications like biodegradable implants or drug delivery systems.

Q10: How does the use of NPGDA in Michael addition reactions compare to other crosslinking methods for PCL?

A10: The Michael addition reaction using NPGDA offers distinct advantages for crosslinking PCL, including high reaction efficiency at room temperature, the absence of byproducts, and the ability to introduce urethane hydrogen bonding for enhanced mechanical properties. [] This controlled and efficient crosslinking method broadens the scope for developing PCL-based materials with specific properties for various applications.

Q11: What are the known toxicological properties of NPGDA?

A11: Research has identified NPGDA as a strong sensitizer in guinea pig models, indicating a potential risk for allergic contact dermatitis in humans. [] This finding underscores the importance of handling NPGDA with care and using appropriate personal protective equipment during manufacturing and application processes.

Q12: Are there any studies on the dermal oncogenicity of NPGDA?

A12: Yes, dermal oncogenicity bioassays in mice have shown that NPGDA exhibits significant tumorigenic activity. [] While further research is needed to fully understand the mechanisms and potential risks for humans, these findings emphasize the need for careful risk assessment and handling of NPGDA.

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